tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate

カタログ番号 B2988146

CAS番号:

1932342-61-4

分子量: 228.336

InChIキー: MDSFYYLVYHYPGW-JTQLQIEISA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

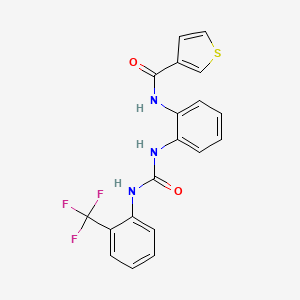

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations . The compound also contains a methylamino group, which could potentially enhance its biological activity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the tert-butyl group is often introduced into molecules using Boc-protected amino acids in peptide synthesis . The presence of the methylamino group suggests that reductive amination could be involved in its synthesis .Molecular Structure Analysis

The compound contains a piperidine ring, a common feature in many bioactive molecules . It also has a tert-butyl ester group, which could make it a good leaving group in reactions . The methylamino group could participate in hydrogen bonding .Chemical Reactions Analysis

The tert-butyl group in the compound can participate in various chemical transformations . The ester group could undergo hydrolysis, and the methylamino group could be involved in reactions with electrophiles .科学的研究の応用

Synthesis of Key Intermediates

- This compound is a crucial intermediate in the synthesis of Vandetanib, synthesized through acylation, sulfonation, and substitution from piperidin-4-ylmethanol. The synthetic route optimization yielded a total of 20.2% over three steps (Wang, Xu, Tang, & Xu, 2015).

- It also serves as an essential intermediate for nociceptin antagonists through an efficient and practical asymmetric synthesis, highlighting its relevance in creating compounds targeting specific receptor pathways (Jona et al., 2009).

Building Blocks for Bioactive Compounds

- The compound is utilized in the synthesis of enantiopure derivatives and as a building block for cis- and trans-4-hydroxypipecolates and 4-hydroxylysine derivatives, indicating its versatility in producing various bioactive molecules (Marin et al., 2004).

- Demonstrates utility in creating biological active alkaloids like sedridine and coniine through reagent-based differentiation, showcasing its adaptability in synthesizing structurally diverse small molecules for biological studies (Passarella et al., 2005).

Intermediate in Anticancer Drug Synthesis

- It is an important intermediate for small molecule anticancer drugs, establishing a rapid and high yield synthetic method that could be pivotal for the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).

Facilitator in Chemical Transformations

- Plays a role in facilitating nucleophilic substitutions and radical reactions, underlining its importance as a versatile building block for synthetic organic chemistry and the generation of new compounds through modified benzene rings or carbonyl units (Jasch, Höfling, & Heinrich, 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (2S)-2-(methylaminomethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(14)9-13-4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSFYYLVYHYPGW-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

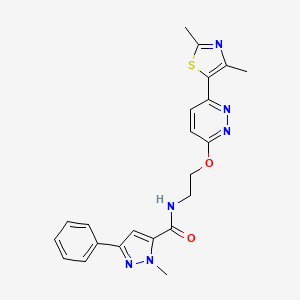

![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)

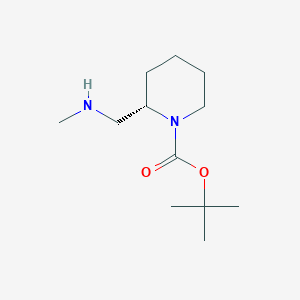

![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)

![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)

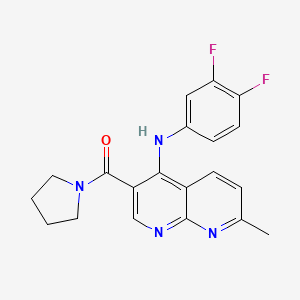

![2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988071.png)

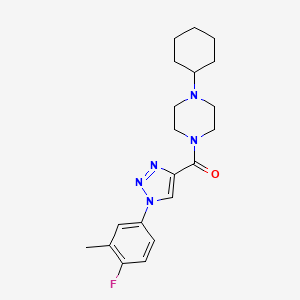

![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2988072.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2988075.png)

![3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2988079.png)